![molecular formula C14H16N2O4S2 B2493798 ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate CAS No. 327094-67-7](/img/structure/B2493798.png)
ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, ultrasonic-assisted synthesis, or reactions under specific conditions to achieve the desired structural complexity. For example, dihydropyrimidinone derivatives, which share structural similarities with the target compound, have been prepared through tri-component reactions involving ethyl acetoacetate, aldehydes, and thiourea, using modified montmorillonite nanostructures as catalysts. This method, especially when assisted by ultrasonic irradiation, provides excellent yields in short reaction times at room temperature (Darehkordi & Ghazi, 2015).
Molecular Structure Analysis
The structure of molecules similar to the target compound has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectrometry, alongside X-ray diffraction analysis for precise spatial configuration determination. For instance, the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a related compound, has been determined, indicating its relevance as a starting material for synthesizing new, potentially biologically active derivatives (Ukrainets, Grinevich, & Alekseeva, 2017).
Scientific Research Applications
Synthesis Processes and Applications
Ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate, and its derivatives, have been synthesized and studied for various applications, primarily in pharmaceutical and material science research. The compound is involved in multi-component condensations, forming several complex structures with potential biological activity. It has been used to synthesize derivatives with significant inhibition of Hep-G2 cell growth, indicating potential antitumor properties (Aly et al., 2010). Moreover, these compounds have shown promising antimicrobial activity against various pathogens, suggesting a role in developing new antimicrobial agents (Vasilkova et al., 2020).
properties
IUPAC Name |
ethyl 2-(12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-4-20-9(17)5-14(19)6-21-13-15-11-10(12(18)16(13)14)7(2)8(3)22-11/h19H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBKLQMNCIGGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate |
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